2-Amino-6-(3,4-dichlorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one
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Overview
Description
2-Amino-6-(3,4-dichlorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of the dichlorophenyl group enhances its biological activity, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(3,4-dichlorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,4-dichloroaniline with pyridine-2,3-dicarboxylic acid under acidic conditions, followed by cyclization with formamide or formamidine acetate . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process includes the preparation of intermediates, followed by cyclization and purification steps. The use of high-throughput synthesis and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-(3,4-dichlorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Amino-6-(3,4-dichlorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-(3,4-dichlorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and preventing the phosphorylation of target proteins . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar heterocyclic structure.
Imidazo[1’,2’1,6]pyrido[2,3-d]pyrimidine: A compound with a triheteroaryl structure, also investigated as a kinase inhibitor.
1H-pyrrolo[2,3-b]pyridine: Known for its activity against fibroblast growth factor receptors.
Uniqueness: 2-Amino-6-(3,4-dichlorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one is unique due to the presence of the dichlorophenyl group, which enhances its biological activity and specificity as a kinase inhibitor. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications.
Properties
CAS No. |
897360-84-8 |
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Molecular Formula |
C13H8Cl2N4O |
Molecular Weight |
307.13 g/mol |
IUPAC Name |
2-amino-6-(3,4-dichlorophenyl)-3H-pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H8Cl2N4O/c14-7-2-1-6(5-8(7)15)9-3-4-10-11(17-9)12(20)19-13(16)18-10/h1-5H,(H3,16,18,19,20) |
InChI Key |
QFPAGISVWSDFBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(C=C2)N=C(NC3=O)N)Cl)Cl |
Origin of Product |
United States |
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